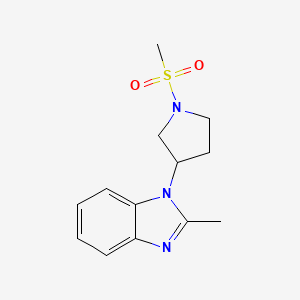

1-(1-methanesulfonylpyrrolidin-3-yl)-2-methyl-1H-1,3-benzodiazole

Description

1-(1-Methanesulfonylpyrrolidin-3-yl)-2-methyl-1H-1,3-benzodiazole is a benzodiazole derivative featuring a methanesulfonyl-substituted pyrrolidine ring at the N1 position and a methyl group at the C2 position of the benzodiazole core. The benzodiazole scaffold is structurally analogous to nucleotides, enabling interactions with biological targets such as enzymes and receptors . Pyrrolidine, a five-membered saturated ring, introduces conformational constraints compared to larger heterocycles like piperidine, which may affect target selectivity .

Properties

IUPAC Name |

2-methyl-1-(1-methylsulfonylpyrrolidin-3-yl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c1-10-14-12-5-3-4-6-13(12)16(10)11-7-8-15(9-11)19(2,17)18/h3-6,11H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHOWEVICYSTRSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C3CCN(C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-Methanesulfonylpyrrolidin-3-yl)-2-methyl-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 1-(1-methanesulfonylpyrrolidin-3-yl)-2-methyl-1H-1,3-benzodiazole typically involves the reaction of appropriate benzodiazole derivatives with pyrrolidine derivatives in the presence of a sulfonylating agent. The reaction conditions are crucial for optimizing yield and purity.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, newly synthesized benzimidazole derivatives have shown potential in inhibiting the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) through cytotoxicity assays .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| Compound 5 | A549 | 6.26 ± 0.33 | 2D |

| Compound 6 | HCC827 | 6.48 ± 0.11 | 2D |

| Compound 9 | NCI-H358 | 20.46 ± 8.63 | 3D |

These findings suggest that the benzodiazole scaffold may be crucial for the observed biological activities.

Antimicrobial Activity

In addition to antitumor properties, similar compounds have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. The evaluation was performed using broth microdilution methods according to CLSI guidelines, revealing promising antibacterial activity .

The mechanism by which 1-(1-methanesulfonylpyrrolidin-3-yl)-2-methyl-1H-1,3-benzodiazole exerts its biological effects likely involves interaction with specific molecular targets within cancer cells. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on target proteins or nucleic acids, potentially leading to apoptosis in cancer cells.

Study on Antitumor Efficacy

A study published in August 2021 evaluated a series of benzodiazole derivatives for their antitumor efficacy using both two-dimensional (2D) and three-dimensional (3D) cell culture models. The results indicated that compounds bearing the benzodiazole moiety exhibited higher cytotoxicity in 2D assays compared to their performance in 3D cultures . This discrepancy highlights the importance of considering cellular context when assessing drug efficacy.

Comparative Analysis with Similar Compounds

The biological activity of 1-(1-methanesulfonylpyrrolidin-3-yl)-2-methyl-1H-1,3-benzodiazole was compared with other related compounds such as benzimidazole derivatives. These comparisons are essential for understanding structure-activity relationships (SAR) and guiding future modifications to enhance therapeutic efficacy .

Comparison with Similar Compounds

Heterocyclic Ring Comparisons

- Pyrrolidine vs. Piperidine : The target compound’s pyrrolidine ring (5-membered) imposes greater steric hindrance and reduced flexibility compared to piperidine (6-membered) in compounds like 1-(piperidin-4-yl)-1H-1,3-benzodiazole . This may influence binding to targets requiring precise spatial alignment.

- Pyridine-Containing Derivatives: Compounds like 2-[(3,5-dimethylpyridin-2-yl)methanesulfonyl]-5-methoxy-1H-1,3-benzodiazole () utilize pyridine for aromatic stacking interactions.

Physicochemical Properties

*LogP values estimated using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.